

# Spectroscopic Characterization of 1H-Indazol-1-amine: A Predictive and Methodological Guide

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## Compound of Interest

Compound Name: **1H-Indazol-1-amine**

Cat. No.: **B1589137**

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## Abstract

**1H-Indazol-1-amine** is a unique derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds.[1][2][3][4] While direct experimental spectroscopic data for **1H-Indazol-1-amine** is not extensively available in public-domain literature, this guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. By leveraging established data from the parent 1H-indazole molecule and closely related amino-substituted analogs, we project the expected spectral signatures in Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document serves as an expert-level reference for researchers, offering not only predicted data but also detailed experimental protocols and a logical workflow for the definitive characterization of this and similar novel molecules.

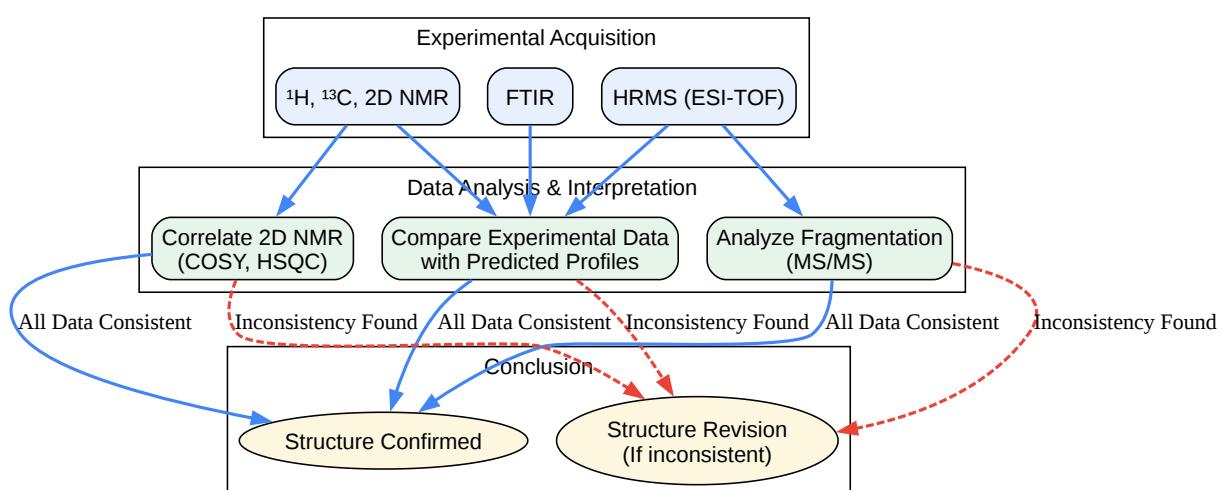
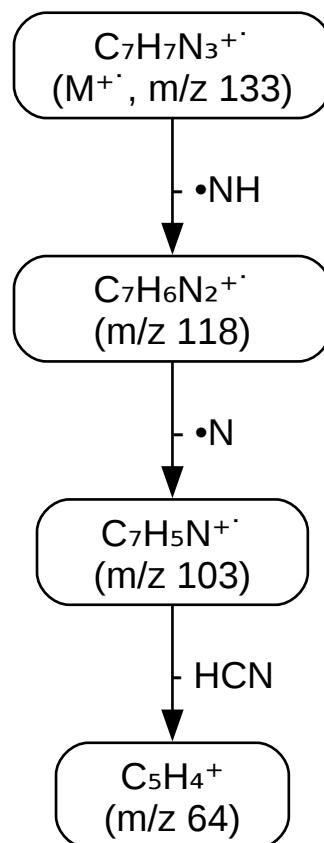
## Introduction to the Indazole Core and N-Amination

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, featured in FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[5] Its structural rigidity and ability to participate in hydrogen bonding make it an ideal pharmacophore. Most derivatives involve substitution on the carbocyclic ring or at the N-1/N-2 positions with alkyl or aryl groups.

**1H-Indazol-1-amine**, by contrast, features a primary amino group directly attached to the N-1 position of the pyrazole ring. This N-amination introduces a unique electronic and structural element: a nucleophilic and hydrogen-bond-donating group at a key position, which can

significantly alter its chemical properties and biological interactions compared to its C-amino isomers (e.g., 1H-indazol-5-amine). This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this specific isomer.

## Molecular Structure of 1H-Indazol-1-amine



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